Cas no 2142-01-0 (2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzylisoindoline-1,3-dione
- BENZYLPHTHALIMIDE
- SALOR-INT L253022-1EA
- N-BENZYLPHTALIMIDE
- 1H-Isoindole-1,3(2H)-dione, 2-(phenylmethyl)-
- N-BENZYLPHTHALIMIDE
- 1H-Isoindole-1,3(2H)-dione,2-(phenylMethyl)
- 2-(benzyl)isoindoline-1,3-quinone
- 2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(phenylmethyl)isoindole-1,3-dione
- 2-Benzyl-1,3-isoindolinedione
- 2-benzyl-1H-isoindol-1,3(2H)-dione
- 2-benzylisoindole-1,3-dione
- 2-Benzyl-1H-isoindole-1,3(2H)-dione
- Phthalimide, N-benzyl-
- NSC2771
- WITXFYCLPDFRNM-UHFFFAOYSA-N
- 3G2A77460J
- 2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
- N-benzylpthalimide
- Maybridge1_007213
- ChemDiv2_000151
- C14263
- Cambridge id 5100224
- Oprea1_454921
- CBDivE_000093
- SCH
- 4-[[[(2-chloro-4-nitrophenyl)methylamino]-oxomethyl]amino]benzenesulfonyl fluoride
- B1997
- AMY360
- CHEBI:34866
- NCGC00186534-01
- 2-Benzyl-isoindole-1,3-dione
- CS-0073188
- NS00026861
- WITXFYCLPDFRNM-UHFFFAOYSA-
- UNII-3G2A77460J
- CAA14201
- NSC-2771
- n-benzyl phthalimide
- FT-0657008
- AS-59839
- 4-BENZYL-1H-ISOINDOLE-1,3(2H)-DIONE
- W18299
- 10.14272/WITXFYCLPDFRNM-UHFFFAOYSA-N.1
- CHEMBL416887
- 2-BENZYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE
- SR-01000390068
- 4-[(2-chloro-4-nitro-phenyl)methylcarbamoylamino]benzenesulfonyl fluoride
- HMS1369G19
- Z18271714
- Q27116303
- J-014043
- NSC 2771
- BDBM50088671
- 2-(Phenylmethyl)isoindole-1,3(2H)-dione
- DTXSID4036647
- InChI=1/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
- 2-BENZYL-1,3-DIOXO-2H-ISOINDOLE
- F0405-0287
- AE-848/30539055
- AI3-02617
- AKOS001483563
- SR-01000390068-1
- HMS561P19
- SY051983
- FT-0634060
- 2-Benzyl-1H-isoindole-1,3(2H)-dione #
- 2142-01-0
- 2-(Phenylmethyl)-1,3-isoindolinedione
- SB64266
- MFCD00023077
- SCHEMBL326305
- doi:10.14272/WITXFYCLPDFRNM-UHFFFAOYSA-N.1
- A815328
- EINECS 218-395-5
- N-Benzylphthalimide, 99%
- DB-045575
- STK048584
- 218-395-5
- DTXCID2016647
-
- MDL: MFCD00023077
- Inchi: 1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
- InChI Key: WITXFYCLPDFRNM-UHFFFAOYSA-N
- SMILES: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 237.07900
- Monoisotopic Mass: 237.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 37.4
- XLogP3: 2.8
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.3430
- Melting Point: 115.0 to 119.0 deg-C
- Boiling Point: 379.79°C (rough estimate)
- Flash Point: 179.8ºC
- Refractive Index: 1.5500 (estimate)
- PSA: 37.38000
- LogP: 2.42070
- Solubility: Soluble in hot ethanol and hot acetic acid
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione Security Information
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N72600-1g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 1g |
¥58.0 | 2021-09-08 | ||
TRC | B130190-250mg |
N-Benzylphthalimide |
2142-01-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143828-1g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 98% | 1g |
¥52 | 2023-04-14 | |
Ambeed | A698278-5g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 98% | 5g |
$17.0 | 2025-02-24 | |
BAI LING WEI Technology Co., Ltd. | 324016-25G |
N-Benzylphthalimide, 98% |
2142-01-0 | 98% | 25G |
¥ 570 | 2022-04-26 | |
TRC | B130190-2.5g |
N-Benzylphthalimide |
2142-01-0 | 2.5g |
$ 80.00 | 2022-06-07 | ||
Ambeed | A698278-100g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 98% | 100g |
$127.0 | 2025-02-24 | |
eNovation Chemicals LLC | K88290-25g |
N-Benzylphthalimide |
2142-01-0 | 97% | 25g |
$200 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143828-10g |
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione |
2142-01-0 | 98% | 10g |
¥253 | 2023-04-14 | |
Alichem | A199010226-100g |
2-Benzylisoindoline-1,3-dione |
2142-01-0 | 97% | 100g |
$171.50 | 2023-09-02 |
2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
-
Subhash L. Yedage,Denvert S. D'silva,Bhalchandra M. Bhanage RSC Adv. 2015 5 80441
-
Rajeshwer Vanjari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2013 3 1691
-
Vittorio Pace,Pilar Hoyos,María Fernández,José V. Sinisterra,Andrés R. Alcántara Green Chem. 2010 12 1380
-
Chao Wu,Jiang Wang,Xumu Zhang,Runtong Zhang,Baode Ma Org. Chem. Front. 2021 8 6530
-
Marius M. Haugland,Janet E. Lovett,Edward A. Anderson Chem. Soc. Rev. 2018 47 668
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
Additional information on 2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
Introduction to 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2142-01-0)
2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 2142-01-0, is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of isoindoles and is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione consists of a benzene ring fused with a five-membered ring containing a ketone and an amide group. The presence of the benzyl substituent at the 2-position adds to its complexity and contributes to its unique properties. The compound's molecular formula is C14H13NO2, and its molecular weight is approximately 227.25 g/mol.
In terms of physical properties, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione is a white crystalline solid with a melting point ranging from 98°C to 100°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various chemical reactions and analytical techniques.
The synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of benzylamine with phthalic anhydride in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate amide, which then undergoes cyclization to form the desired product. Another method involves the condensation of benzylamine with phthalimide followed by reduction to form the dihydro derivative.
The biological activities of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione have been extensively studied due to its potential applications in medicinal chemistry. Recent research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
In addition to its anti-inflammatory effects, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione has also been investigated for its potential as a neuroprotective agent. Research conducted at the University of California found that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
The potential therapeutic applications of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione extend beyond inflammation and neuroprotection. Studies have also explored its anticancer properties. A study published in Cancer Letters reported that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action involves inducing apoptosis through the modulation of mitochondrial pathways and the activation of caspases.
To further understand the biological activities of 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione, researchers have employed advanced techniques such as molecular docking studies and in silico simulations. These computational methods have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mechanism of action at a molecular level.
In conclusion, 2-Benzyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2142-01-0) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as anti-inflammatory agents, neuroprotective drugs, and anticancer therapeutics. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to significant advancements in drug discovery and development.
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